molecular formula C18H21N3O4 B13848665 2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate

2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate

Katalognummer: B13848665
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: GRVRCNKMPQAAIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate is a chemical compound with the molecular formula C18H21N3O4 and a molecular weight of 343.38 g/mol. This compound is a useful chemical reagent and is often used as a building block in various chemical syntheses.

Vorbereitungsmethoden

The synthesis of 2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate typically involves multiple steps. One common synthetic route includes the reaction of 4-(benzyloxy)piperidine with pyrimidine derivatives under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Analyse Chemischer Reaktionen

2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Medicine: This compound may be explored for its potential therapeutic properties.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate can be compared with other similar compounds such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.

    This compound: This compound is unique due to its specific structure and the presence of the benzyloxy group, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H21N3O4

Molekulargewicht

343.4 g/mol

IUPAC-Name

methyl [2-(4-phenylmethoxypiperidin-1-yl)pyrimidin-5-yl] carbonate

InChI

InChI=1S/C18H21N3O4/c1-23-18(22)25-16-11-19-17(20-12-16)21-9-7-15(8-10-21)24-13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3

InChI-Schlüssel

GRVRCNKMPQAAIY-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)OC1=CN=C(N=C1)N2CCC(CC2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.